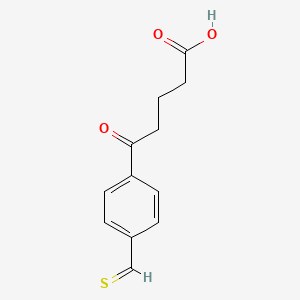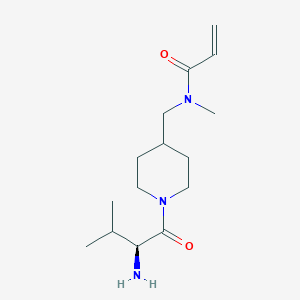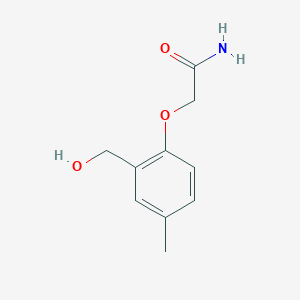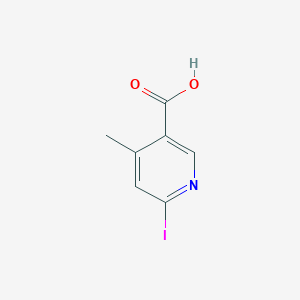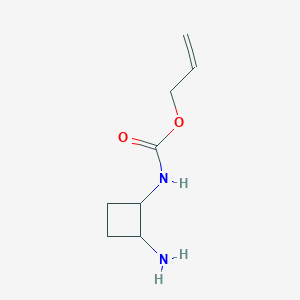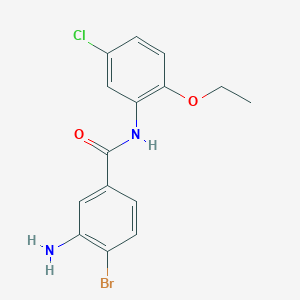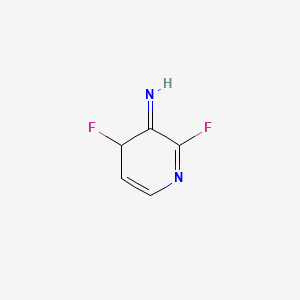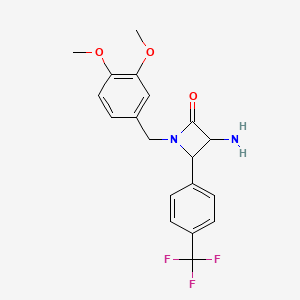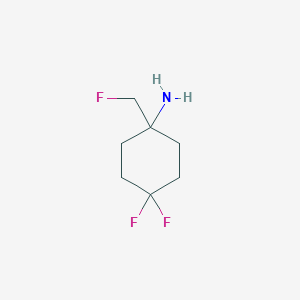
4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine is a fluorinated amine compound Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine typically involves the fluorination of cyclohexanone derivatives. One common method is the selective electrophilic fluorination using reagents like Selectfluor. The reaction conditions often include a solvent such as acetonitrile and a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine: Similar in structure but with an additional fluorine atom, which can alter its chemical properties and reactivity.
4,4-Difluorocyclohexanone: A related compound that lacks the amine group, used in different chemical applications.
Uniqueness
4,4-Difluoro-1-(fluoromethyl)cyclohexan-1-amine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12F3N |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
4,4-difluoro-1-(fluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C7H12F3N/c8-5-6(11)1-3-7(9,10)4-2-6/h1-5,11H2 |
Clé InChI |
LJJGBIXESCNWOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1(CF)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



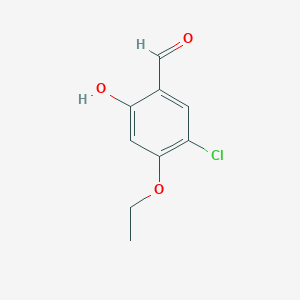
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12997202.png)
![Rel-tert-butyl (1R,5S,6r)-6-(1H-pyrazol-3-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12997204.png)


